REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C@H:4]([CH3:15])[N:5]([C:8]1[CH:13]=[CH:12][C:11](Cl)=[CH:10]C=1)C=O.[C:17](Cl)(=O)C(Cl)=O.Cl.Cl[CH2:25][Cl:26]>>[Cl:26][C:25]1[CH:17]=[C:13]2[C:12]([CH:15]=[C:4]([C:3]([O:2][CH3:1])=[O:16])[N:5]=[CH:8]2)=[CH:11][CH:10]=1
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Name
|
(±)-N-Formyl-(4-chlorophenyl)alanine methyl ester
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
COC([C@@H](N(C=O)C1=CC=C(C=C1)Cl)C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.57 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
ferric chloride
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir the mixture at room temperature for 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
to separate an organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol (38 ml)
|
Type
|
ADDITION
|
Details
|
concentrated sulfuric acid (2 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
to heat the mixture for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
ADDITION
|
Details
|
An aqueous solution of sodium hydrogencarbonate was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1→ethyl acetate)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=C(N=CC2=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |